N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings, a methoxyethyl group, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:
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Formation of the Thioacetamide Moiety: : This can be achieved by reacting 4-fluorothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
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Introduction of the Methoxyethyl Group: : The intermediate product is then reacted with 3-fluorophenyl-2-methoxyethylamine. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions, improving safety and efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
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Substitution: : The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Bases for Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Amines: From reduction of the acetamide moiety.
Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Biochemical Research: Used as a probe to study enzyme mechanisms or protein-ligand interactions.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism by which N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-chlorophenyl)-2-methoxyethyl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but with chlorine atoms instead of fluorine.
N-(2-(3-methylphenyl)-2-methoxyethyl)-2-((4-methylphenyl)thio)acetamide: Methyl groups replace the fluorine atoms.
Uniqueness
Fluorine Atoms: The presence of fluorine atoms distinguishes N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide from its analogs, potentially enhancing its biological activity and stability.
Methoxyethyl Group: This group can influence the compound’s solubility and pharmacokinetic properties, making it unique compared to similar compounds with different substituents.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c1-22-16(12-3-2-4-14(19)9-12)10-20-17(21)11-23-15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYUYMINDXNHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CSC1=CC=C(C=C1)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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